N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential therapeutic applications in cancer, metabolic disorders, and neurological diseases.
Scientific Research Applications
Antiallergy Agents
Research led by Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, including structures similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide, which were tested for antiallergy activity. These compounds were found to be potent antiallergy agents in the rat PCA model, showing significant potency compared to disodium cromoglycate. The study highlights the potential application of these compounds in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).
Anticancer Evaluation
A study by Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for their anticancer activity against various cancer cell lines. The results demonstrated moderate to excellent anticancer activity, suggesting the potential use of these compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Trypanosoma Brucei Inhibition
Patrick et al. (2016) synthesized derivatives of 2-(2-Benzamido)ethyl-4-phenylthiazole, including compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide, to test their activity against Trypanosoma brucei rhodesiense, the pathogen responsible for human African trypanosomiasis. The study found several derivatives with potent inhibitory effects, highlighting the potential of these compounds in treating trypanosomiasis (Patrick, Wenzler, Yang, Weiser, Wang, Brun, & Tidwell, 2016).
Photo-Physical Characteristics
Padalkar et al. (2011) investigated novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives for their photo-physical properties. These studies contribute to the understanding of the optical properties of compounds like N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide and their potential applications in materials science (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Anticancer and Antibacterial Properties
Rizk, Emara, & Mahmoud (2021) synthesized metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide and evaluated their spectroscopic, thermal, anti-cancer, and antibacterial properties. This study indicates the versatility of such compounds in developing treatments for cancer and bacterial infections (Rizk, Emara, & Mahmoud, 2021).
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-27-20-10-6-3-7-17(20)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-5-9-19(18)26-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBKQDHZGPYFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.